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Compound of Interest

Compound Name: 1-Bromotetradecane-D29

Cat. No.: B565775 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 1-Bromotetradecane-D29, a deuterated analog of the long-chain alkyl bromide. The

incorporation of deuterium isotopes (²H or D) in place of protium (¹H) offers a powerful tool in

various research applications, including metabolic tracing, mechanistic studies, and as internal

standards in quantitative mass spectrometry. This document outlines the anticipated Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with

generalized experimental protocols for its characterization.

Data Presentation
The following tables summarize the expected quantitative spectroscopic data for 1-
Bromotetradecane-D29. This data is synthesized based on the known spectral characteristics

of its non-deuterated counterpart, 1-bromotetradecane, and the fundamental principles of

isotopic substitution in NMR and MS.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

3.41 t 2H -CH₂Br

The signal for the

protons on the

carbon adjacent

to the bromine

atom is expected

to be a triplet.

1.85 p 2H -CH₂CH₂Br

The signal for the

protons on the β-

carbon is

expected to be a

pentet.

1.25 br s 22H -(CH₂)₁₁-

The signals for

the remaining

methylene

protons in the

alkyl chain are

expected to

overlap, forming

a broad singlet.

0.88 t 3H -CH₃

The signal for the

terminal methyl

protons is

expected to be a

triplet.

Note: In a fully deuterated chain (1-Bromotetradecane-D29), the proton NMR spectrum would

ideally show no signals. However, the data for the non-deuterated analog is presented for

comparative purposes and for the analysis of residual proton signals in an incompletely

deuterated sample.

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment Notes

33.7 CH₂Br Carbon adjacent to bromine.

31.9 CH₂
Methylene carbons in the

chain.

29.7 CH₂
Methylene carbons in the

chain.

29.6 CH₂
Methylene carbons in the

chain.

29.4 CH₂
Methylene carbons in the

chain.

29.3 CH₂
Methylene carbons in the

chain.

28.7 CH₂
Methylene carbons in the

chain.

28.2 CH₂
Methylene carbons in the

chain.

22.7 CH₂
Methylene carbon adjacent to

the terminal methyl group.

14.1 CH₃ Terminal methyl carbon.

Note: In the ¹³C NMR spectrum of the D29 isotopologue, the signals will be significantly

broadened and split into multiplets due to C-D coupling, and their intensities will be reduced.

The chemical shifts will be very similar to the non-deuterated compound.

Table 3: Expected Mass Spectrometry Data (Electron Ionization - EI)
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m/z Interpretation Notes

306/308 [M]⁺

Molecular ion peak for

C₁₄D₂₉⁷⁹Br / C₁₄D₂₉⁸¹Br,

showing the characteristic 1:1

isotopic pattern for bromine.

227 [M-Br]⁺
Fragment corresponding to the

loss of the bromine atom.

Note: The molecular weight of 1-Bromotetradecane is approximately 277.28 g/mol .[1][2] The

fully deuterated analog, 1-Bromotetradecane-D29, has a calculated molecular weight of

approximately 306.46 g/mol , considering the mass of deuterium.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 1-
Bromotetradecane-D29. Actual experimental parameters may need to be optimized based on

the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 1-Bromotetradecane-D29 in about 0.6 mL of a

suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire a standard ¹H NMR spectrum to identify any residual proton signals. The absence

or significant reduction of proton signals is a primary indicator of high deuteration levels.[3]

Typical parameters on a 500 MHz spectrometer:

Pulse Program: zg30
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Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 3.0 s

²H (Deuterium) NMR Spectroscopy:

To directly observe the incorporated deuterium, a ²H NMR spectrum should be acquired.

This will confirm the positions of deuteration.

Typical parameters:

Pulse Program: zg

Number of Scans: 128 or more (due to the lower gyromagnetic ratio of deuterium)

Relaxation Delay: 1.0 s

¹³C NMR Spectroscopy:

Acquire a proton-decoupled ¹³C NMR spectrum to observe the carbon backbone.

Typical parameters on a 125 MHz spectrometer:

Pulse Program: zgpg30

Number of Scans: 1024 or more

Relaxation Delay: 2.0 s

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 1-Bromotetradecane-D29 in a volatile organic solvent (e.g.,

hexane or ethyl acetate).

Instrumentation:
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A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron

ionization (EI) source is suitable for this volatile compound.

GC-MS Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

Program the oven temperature to ensure good separation and peak shape. A typical

program might start at 100°C and ramp up to 280°C.

The mass spectrometer will acquire mass spectra across the elution profile.

Data Analysis:

Examine the mass spectrum of the peak corresponding to 1-Bromotetradecane-D29.

Identify the molecular ion peak and key fragment ions to confirm the structure and isotopic

enrichment. The mass shift compared to the non-deuterated standard confirms the level of

deuteration.[3]

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

deuterated compound like 1-Bromotetradecane-D29.
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Workflow for Spectroscopic Analysis of Deuterated Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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